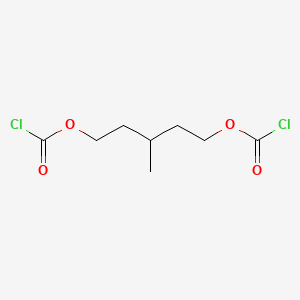
3-Methylpentane-1,5-diyl bis(chloroformate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-1,5-diyl bis(chloroformate) is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of pentane, where two chloroformate groups are attached to the first and fifth carbon atoms of a 3-methylpentane backbone. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentane-1,5-diyl bis(chloroformate) typically involves the reaction of 3-methylpentane-1,5-diol with phosgene (carbonyl dichloride). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Methylpentane-1,5-diol+2Phosgene→3-Methylpentane-1,5-diyl bis(chloroformate)+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 3-Methylpentane-1,5-diyl bis(chloroformate) involves large-scale reactors where the diol and phosgene are continuously fed into the reaction chamber. The reaction is maintained at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentane-1,5-diyl bis(chloroformate) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroformate groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methylpentane-1,5-diol and carbon dioxide.
Common Reagents and Conditions
Amines: React with the chloroformate groups to form carbamates.
Alcohols: React to form carbonates.
Water: Causes hydrolysis under acidic or basic conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Methylpentane-1,5-diol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Methylpentane-1,5-diyl bis(chloroformate) is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.
Polymer Chemistry: In the synthesis of polycarbonates and polyurethanes.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: In the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-1,5-diyl bis(chloroformate) involves the reactivity of its chloroformate groups. These groups can react with nucleophiles to form various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic substitution and hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diyl bis(chloroformate): Similar structure but without the methyl group.
Hexane-1,6-diyl bis(chloroformate): Longer carbon chain.
2-Methylpentane-1,5-diyl bis(chloroformate): Methyl group on the second carbon.
Uniqueness
3-Methylpentane-1,5-diyl bis(chloroformate) is unique due to the presence of the methyl group on the third carbon, which can influence its reactivity and the steric effects in chemical reactions. This structural difference can lead to variations in the physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
63261-16-5 |
|---|---|
Fórmula molecular |
C8H12Cl2O4 |
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
(5-carbonochloridoyloxy-3-methylpentyl) carbonochloridate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(2-4-13-7(9)11)3-5-14-8(10)12/h6H,2-5H2,1H3 |
Clave InChI |
SMXZFLGIIZGAHU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)Cl)CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















